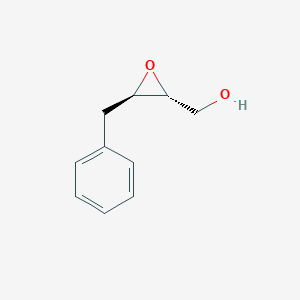
3-Benzylglycidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylglycidol, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
3-Benzylglycidol is crucial in the synthesis of chiral pharmaceuticals. Its enantiomers serve as intermediates in the production of biologically active compounds. Notably:
- Anti-Obesity Drugs : The (R)-enantiomer of BGE is a precursor for the synthesis of the anti-obesity drug orlistat (marketed as Xenical) and other related compounds .
- Anti-Cancer Agents : BGE derivatives are used in synthesizing anti-cancer drugs, including those targeting gastric lipase and pancreatic lipase .
Case Study: Enantioselective Hydrolysis
A study demonstrated the kinetic resolution of racemic BGE using recombinant epoxide hydrolase from Yarrowia lipolytica, yielding (R)-BGE with high enantiomeric excess (ee) and showcasing its potential in producing chiral intermediates for pharmaceuticals .
Polymer Chemistry
In polymer chemistry, this compound is employed as a reactive diluent in epoxy resins, enhancing their mechanical properties and reducing viscosity. Key applications include:
- Composite Materials : BGE improves the strength and durability of epoxy composites used in various industrial applications .
- Coatings : Its resistance to chemical degradation makes it suitable for coatings in electronics and electrical appliances .
Data Table: Properties of Epoxy Resins with BGE
| Property | Without BGE | With BGE |
|---|---|---|
| Viscosity | High | Low |
| Tensile Strength | Moderate | High |
| Chemical Resistance | Moderate | High |
Bioconjugation
BGE plays a vital role in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted drug delivery systems.
Case Study: Bioconjugation Efficiency
Research indicates that BGE can be effectively used to modify surfaces for improved biomolecule attachment, enhancing the efficacy of drug delivery systems .
Material Science
In material science, this compound is explored for its unique properties that contribute to developing specialty materials:
- Surface Modifiers : BGE enhances the dispersion of graphene in epoxy matrices, improving mechanical properties through π-π interactions .
- Nanotechnology Applications : It serves as a coupling agent in nanotechnologies, facilitating surface modifications on nanoparticles and mesoporous materials .
Data Table: Applications in Material Science
| Application Type | Role of BGE |
|---|---|
| Nanocomposites | Enhances strength and dispersion |
| Coatings | Improves flexibility and durability |
Research in Organic Synthesis
This compound is a valuable reagent in organic synthesis, aiding chemists in constructing complex molecular architectures. Its utility extends to:
特性
CAS番号 |
116949-62-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.2 g/mol |
IUPAC名 |
[(2R,3R)-3-benzyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChIキー |
XJBQHGGFOBLJDF-NXEZZACHSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(O2)CO |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO |
正規SMILES |
C1=CC=C(C=C1)CC2C(O2)CO |
Key on ui other cas no. |
116949-62-3 |
同義語 |
3-benzylglycidol 3-benzylglycidol, (2R-cis)-isomer 3-benzylglycidol, (2S-cis)-isomer 3-benzylglycidol, (2S-trans)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















